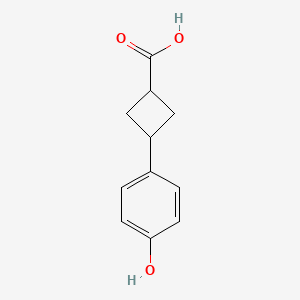

Rel-(1s,3s)-3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1s,3s)-3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid, also known as (S)-CPPC, is a chiral cyclobutane derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule possesses a unique structure that allows it to interact with various biological targets, making it a promising candidate for drug development.

Scientific Research Applications

Crystal Engineering and Pharmaceutical Applications

Research demonstrates the utility of crystal engineering strategies in constructing caffeic acid derivatives, including compounds structurally related to Rel-(1s,3s)-3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid. These derivatives exhibit significant free radical scavenging, antioxidant biological activities, and potential inhibitory activity of fatty acid binding proteins. The photodegradability of these compounds at specific wavelengths also indicates their potential for use in "green" degradable polymeric materials (Wang et al., 2020).

Synthesis of Novel Compounds

Further research into the isolation and synthesis of dimeric dihydrochalcone from Agapanthus africanus highlights the synthesis challenges and structural elucidation of complex molecules with potential pharmacological activities. The structural analysis and synthetic routes provide insights into the molecular symmetry and photocyclo-addition reactions (Kamara et al., 2005).

Biological Activities and Applications

Studies on novel norlignans and phenylpropanoids from Peperomia tetraphylla, including cyclobutane-type norlignans, reveal their structural diversity and potential for further pharmacological studies. These compounds, through their unique structures, contribute to the exploration of natural products with potential therapeutic applications (Li et al., 2007; Li et al., 2012).

Chemotherapy and Cancer Research

The novel synthetic retinoid 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (AHPN) shows significant biological activity, including G0/G1 arrest and apoptosis induction in human breast carcinoma cells through RAR- or RXR-independent pathways. This finding suggests a new avenue for cancer treatment research, highlighting the importance of investigating synthetic retinoids and their mechanisms of action (Shao et al., 1995).

Material Science and Polymerization

Research into palladium-catalyzed sequential carbon-carbon bond cleavage/formation producing arylated benzolactones and the scope of ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes contributes to our understanding of complex chemical reactions and their applications in material science. These studies elucidate mechanisms that could lead to the development of new materials and polymers with specific properties (Matsuda et al., 2008; Song et al., 2010).

properties

IUPAC Name |

3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9,12H,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDWAQPTNQWOME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2737287.png)

![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)

![3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2737292.png)

![N-cyclopropyl-3-{[1-(methoxyacetyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2737294.png)

![1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2737297.png)

![1-(3-chlorophenyl)-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2737300.png)

![3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione](/img/structure/B2737301.png)

![N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2737303.png)

![2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid](/img/structure/B2737304.png)